molecular formula C9H11ClN4 B2443976 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 93608-69-6

5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2443976
CAS No.: 93608-69-6
M. Wt: 210.67
InChI Key: SMOUGYDUFWHMAY-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with a molecular formula of C9H11ClN4 and a molecular weight of 210.66 g/mol . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in various fields of research.

Mechanism of Action

Target of Action

Similar compounds have been found to have potential cardiovascular applications , suggesting that this compound may also target cardiovascular-related proteins or enzymes.

Mode of Action

It’s known that similar compounds can have coronary vasodilating and antihypertensive activities , indicating that this compound might interact with its targets to modulate cardiovascular functions.

Biochemical Pathways

Given the potential cardiovascular effects of similar compounds , it’s plausible that this compound may influence pathways related to cardiovascular function and blood pressure regulation.

Result of Action

Similar compounds have been shown to have coronary vasodilating and antihypertensive activities , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-tert-butyl-1H-[1,2,4]triazole-3-carboxylic acid with phosphoryl chloride (POCl3) to form the desired triazolopyrimidine structure . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrazine
  • 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

Compared to similar compounds, 5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. Its unique structure allows for diverse modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

5-tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-9(2,3)6-4-7(10)14-8(13-6)11-5-12-14/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOUGYDUFWHMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=NC=NN2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of 20 g of 4-hydroxy-6-t-butyl-1,3,3a,7-tetraazaindene and 80 ml of phosphorus oxychloride was refluxed over an oil bath at 140° to 150° C. for 3 to 4 hours. Excess phosphorus oxychloride was distilled away under reduced pressure and then the reaction mixture was poured into ice water. The product was extracted with methylene chloride, and dried over anhydrous sodium sulfate. Upon distilling off the methylene chloride, pale yellow crystal in yield of 16 g was obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

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